

Application Note: Quantification of Spectaline in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Spectraline**

Cat. No.: **B1250092**

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Spectraline** in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocols

Materials and Reagents

- **Spectraline** reference standard ($\geq 99\%$ purity)
- **Spectraline-d4** (internal standard, IS) ($\geq 99\%$ purity)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade

- Water, ultrapure (18.2 MΩ·cm)
- Human plasma, drug-free (sourced from an accredited biobank)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Sample Preparation

- Thaw plasma samples and calibration standards to room temperature.
- Vortex mix for 10 seconds.
- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, standard, or blank.
- Add 10 µL of **Spectaline**-d4 internal standard (IS) working solution (500 ng/mL in 50% MeOH).
- Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 150 µL of the supernatant to a clean autosampler vial.
- Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1x50mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Program	
0.0 - 0.5 min	5% B
0.5 - 2.5 min	5% to 95% B
2.5 - 3.5 min	95% B
3.5 - 3.6 min	95% to 5% B
3.6 - 5.0 min	5% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters

Parameter	Spectaline	Spectaline-d4 (IS)
Polarity	Positive	Positive
MRM Transition (m/z)	415.2 → 289.1	419.2 → 293.1
Declustering Potential (DP)	80 V	85 V
Collision Energy (CE)	35 eV	35 eV
Ion Source	Turbo V™ (ESI)	Turbo V™ (ESI)
Curtain Gas (CUR)	35 psi	35 psi
IonSpray Voltage (IS)	5500 V	5500 V
Temperature (TEM)	550°C	550°C
Ion Source Gas 1 (GS1)	60 psi	60 psi
Ion Source Gas 2 (GS2)	60 psi	60 psi

Method Validation Data

Linearity and Range

The method was validated over the concentration range of 1.0 to 1000 ng/mL in human plasma.

Table 3: Calibration Curve Summary

Analyte	Range (ng/mL)	R ²	Weighting
Spectaline	1.0 - 1000	> 0.998	1/x ²

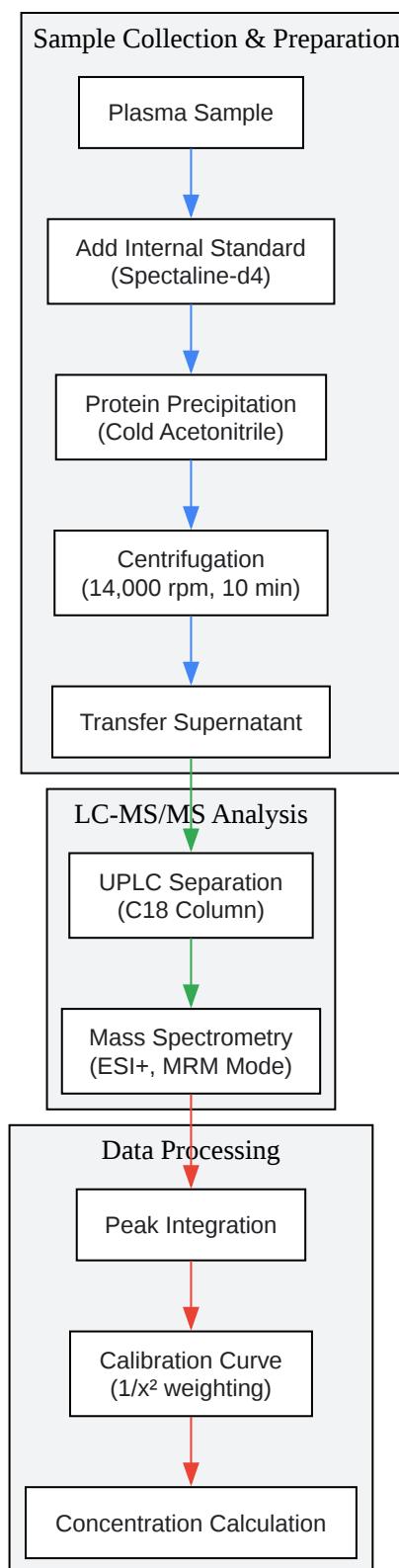
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

Table 4: Accuracy and Precision Data

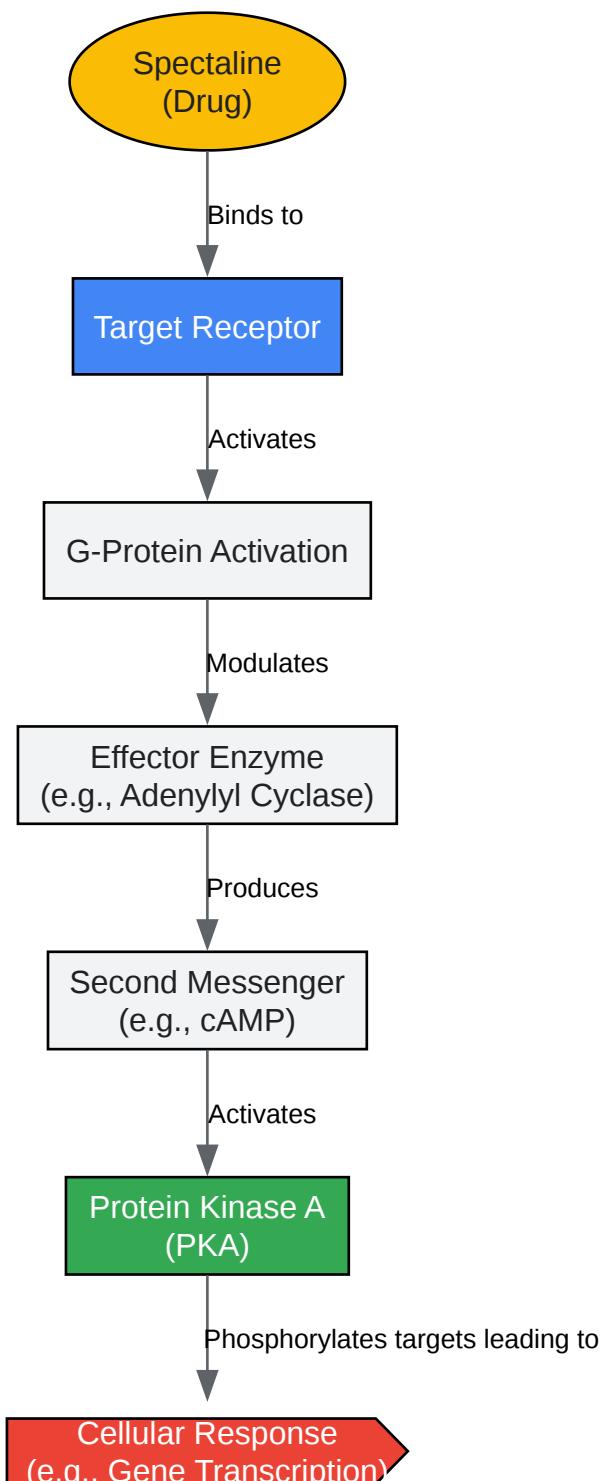
QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	1.0	6.8	104.5	8.2	102.1
Low	3.0	5.1	98.7	6.5	99.5
Mid	100	3.4	101.2	4.1	100.8
High	800	2.9	97.9	3.5	98.6

Visualizations



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Caption: Bioanalytical workflow for **Spectraline** quantification.



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Caption: Hypothetical signaling pathway for **Spectraline**.

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